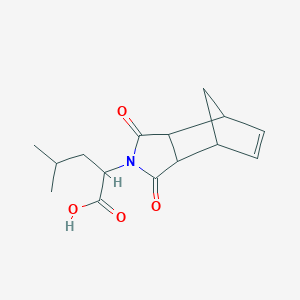

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methyl-pentanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methyl-pentanoic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methyl-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methyl-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Materials Science

Photoluminescent Materials: The unique structure of this compound makes it an interesting candidate for developing photoluminescent materials. Researchers have explored its potential as a fluorophore in sensors, imaging agents, and optoelectronic devices. Its emission properties can be tuned by modifying the substituents, leading to applications in fluorescence-based assays and displays .

Organic Semiconductors: The π-conjugated system in this compound suggests its use as an organic semiconductor. It could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its electron-accepting properties make it suitable for charge transport in these devices .

Organic Synthesis

MIDA Boronate Chemistry: This compound is also known as MIDA boronate. MIDA stands for “methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxylate.” MIDA boronates are versatile reagents in organic synthesis. They serve as stable intermediates for Suzuki-Miyaura cross-coupling reactions, allowing efficient construction of complex molecules. Researchers use MIDA boronates to introduce aryl and heteroaryl groups into target compounds.

Drug Discovery

Targeting Enzymes and Receptors: The structural features of this compound make it an interesting scaffold for designing enzyme inhibitors and receptor ligands. Medicinal chemists explore its interactions with specific enzymes (e.g., proteases) or receptors (e.g., GPCRs) to develop potential therapeutic agents. Rational modifications can enhance binding affinity and selectivity .

Biomedical Research

Probing Cellular Processes: Researchers use this compound as a tool to study cellular processes. Its fluorescent properties allow visualization of intracellular localization, protein-protein interactions, and trafficking pathways. By conjugating it to biomolecules (e.g., peptides, antibodies), scientists gain insights into biological mechanisms .

Chemical Biology

Bioorthogonal Chemistry: MIDA boronates participate in bioorthogonal reactions, which occur selectively in living systems without interfering with native biomolecules. Researchers use them for labeling proteins, studying protein dynamics, and imaging cellular events. The stability of MIDA boronates ensures minimal background signal.

Supramolecular Chemistry

Host-Guest Interactions: The rigid, planar structure of this compound makes it suitable for host-guest chemistry. Researchers explore its interactions with cyclodextrins, cucurbiturils, and other supramolecular hosts. These studies contribute to our understanding of molecular recognition and self-assembly processes .

VWR Home - 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid [Sigma-Aldrich - 2-(1,3-Dioxo-1,3,3a,4,7,7a

属性

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-7(2)5-10(15(19)20)16-13(17)11-8-3-4-9(6-8)12(11)14(16)18/h3-4,7-12H,5-6H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQLZILRNNWMGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-methoxyphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B349203.png)

![6-Methoxy-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349210.png)

![1-(2-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349215.png)

![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349216.png)

![10,10-dimethyl-N-(4-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B349218.png)

![10-Cyclopropyl-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one](/img/structure/B349220.png)

![3-(4-fluorophenoxy)-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B349221.png)

![10-Cyclopropyl-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one](/img/structure/B349222.png)

![5-isopropyl-N-(2-methoxyethyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-amine](/img/structure/B349223.png)

![3-benzyl-9-cyclopropyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349224.png)

![2-(benzylamino)-5-methyl-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]quinolin-4(5H)-one](/img/structure/B349226.png)

![2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B349228.png)

![N-(4-acetyl-4'-chloro-1',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B349230.png)